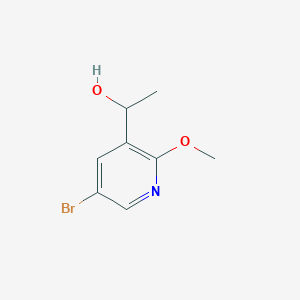

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol

Description

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol is a pyridine derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position, and an ethanol substituent at the 3-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive hydroxyl group and electron-rich aromatic system .

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

1-(5-bromo-2-methoxypyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H10BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-5,11H,1-2H3 |

InChI Key |

FRYFJBLLCMBGBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=CC(=C1)Br)OC)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Reduction of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

The most common method for synthesizing 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol involves the reduction of its corresponding ketone precursor, 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone.

Reaction Steps

- Starting Material : 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone.

- Reducing Agent : Sodium borohydride (NaBH$$4$$) or lithium aluminum hydride (LiAlH$$4$$).

- Solvent : Ethanol or tetrahydrofuran (THF).

- Reaction Conditions :

- Temperature: Typically conducted at room temperature or slightly below to control the reaction rate.

- Stirring for several hours to ensure complete reduction.

- Workup :

- Quenching the reaction with water or dilute acid to neutralize excess reducing agent.

- Extraction with an organic solvent such as ethyl acetate.

- Purification :

- Column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Reaction Equation

$$

\text{C}8\text{H}8\text{BrNO}2 \xrightarrow{\text{NaBH}4/\text{EtOH}} \text{C}8\text{H}{10}\text{BrNO}_2

$$

Yield

Typical yields range from 70% to 85%, depending on reaction conditions and purification efficiency.

Alternative Methods

Hydrogenation

An alternative method involves catalytic hydrogenation of the ketone precursor:

- Catalyst: Palladium on carbon (Pd/C).

- Hydrogen Source: Molecular hydrogen (H$$_2$$).

- Solvent: Ethanol or methanol.

- Conditions:

- Pressure: Low to moderate hydrogen pressure (10–50 psi).

- Temperature: Ambient or slightly elevated temperatures (~30–50°C).

This method is advantageous for large-scale synthesis due to its simplicity and high atom economy.

Comparison of Methods

| Method | Reducing Agent | Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sodium Borohydride | NaBH$$_4$$ | Ethanol/THF | 70–85 | Mild conditions, readily available | Sensitive to moisture |

| Lithium Aluminum Hydride | LiAlH$$_4$$ | THF | ~80 | Strong reducing power | Requires careful handling |

| Catalytic Hydrogenation | H$$_2$$/Pd-C | Ethanol/Methanol | ~90 | High yield, scalable | Requires specialized equipment |

Key Notes

- The choice of reducing agent significantly affects the reaction yield and purity of the product.

- Solvent selection is critical for optimizing solubility and reaction kinetics.

- Purification by column chromatography ensures removal of side products and unreacted starting materials.

- Safety precautions must be observed when handling reducing agents like LiAlH$$_4$$, which are highly reactive with water.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to yield the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 1-(5-Bromo-2-methoxypyridin-3-yl)acetaldehyde or 1-(5-Bromo-2-methoxypyridin-3-yl)acetic acid.

Reduction: 1-(2-Methoxypyridin-3-yl)ethanol.

Substitution: 1-(5-Amino-2-methoxypyridin-3-yl)ethanol or 1-(5-Hydroxy-2-methoxypyridin-3-yl)ethanol.

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-3-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: Potential applications in drug discovery and development. It can be used as a starting material for the synthesis of pharmaceutical compounds.

Industry: Used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxypyridin-3-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity. The ethanol group may also play a role in its solubility and transport within biological systems.

Comparison with Similar Compounds

Functional Group Variations

a. 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone (CAS 1256811-02-5)

- Key Difference: Replaces the hydroxyl group (-OH) of ethanol with a ketone (-C=O).

- Impact: The ketone group increases electrophilicity, making it more reactive in nucleophilic additions. However, the absence of a hydroxyl group limits hydrogen-bonding interactions, which could reduce solubility in polar solvents compared to the ethanol derivative .

b. 5-Bromo-2-methoxynicotinaldehyde (CAS 103058-87-3)

- Key Difference: Substitutes the ethanol group with an aldehyde (-CHO).

- Impact : The aldehyde functionality enhances reactivity in condensation reactions (e.g., forming Schiff bases) but introduces instability under basic or oxidative conditions .

c. 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-amine (CAS 1270335-45-9)

- Key Difference : Replaces the hydroxyl group with an amine (-NH₂).

- Impact : The amine group enables participation in coupling reactions (e.g., amide bond formation) but may require protection during synthetic steps due to its nucleophilic nature .

Substituent Position Isomerism

a. 1-(5-Bromo-2-methoxypyridin-4-yl)-ethanol (CAS 1782891-61-5)

- Key Difference: Ethanol substituent at the 4-position instead of the 3-position.

- Steric hindrance at the 4-position may also influence interactions in biological systems .

b. (5-Bromo-2-chloropyridin-3-yl)methanol (CAS 742100-75-0)

- Key Difference: Chlorine replaces the methoxy group at the 2-position, and the ethanol chain is shortened to methanol.

Halogenation and Electronic Effects

a. 1-(5-Bromo-2-fluoropyridin-3-yl)ethanone (CAS 1111637-74-1)

- Key Difference : Fluorine replaces the methoxy group at the 2-position.

- Impact : The strong electron-withdrawing effect of fluorine increases the ring’s electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. However, reduced electron density may lower stability under acidic conditions .

b. 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone (CAS 1190198-15-2)

- Key Difference : Additional chlorine at the 6-position and a methyl group at the 2-position.

Extended Functionalization

a. Ethyl 3-(5-bromo-2-methoxypyridin-3-yl)acrylate (CAS 912760-94-2)

- Key Difference : Incorporates an acrylate ester group via a conjugated double bond.

- Impact : The extended π-system enhances planarity, which may improve binding to aromatic receptors in drug design. The ester group allows for hydrolysis to carboxylic acids, enabling prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.